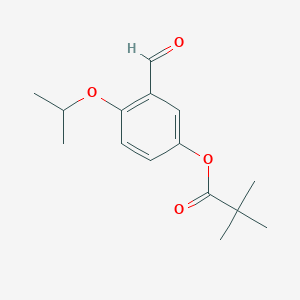

3-Formyl-4-isopropoxyphenyl pivalate

Descripción

BenchChem offers high-quality 3-Formyl-4-isopropoxyphenyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-isopropoxyphenyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H20O4 |

|---|---|

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

(3-formyl-4-propan-2-yloxyphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H20O4/c1-10(2)18-13-7-6-12(8-11(13)9-16)19-14(17)15(3,4)5/h6-10H,1-5H3 |

Clave InChI |

YXACSUVNWNRLGV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C=O |

Origen del producto |

United States |

An In-Depth Technical Guide to the Synthesis of 3-Formyl-4-isopropoxyphenyl pivalate

This guide provides a comprehensive and technically detailed pathway for the synthesis of 3-Formyl-4-isopropoxyphenyl pivalate, a substituted aromatic aldehyde with potential applications in the development of novel organic materials and pharmaceutical intermediates. The proposed synthesis is designed for reproducibility and scalability, with a focus on regioselectivity and high yields. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Aromatic Aldehydes

Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors to a vast array of more complex molecules. The specific substitution pattern of 3-Formyl-4-isopropoxyphenyl pivalate, featuring a formyl group ortho to a pivaloyloxy moiety and adjacent to an isopropoxy group, presents a unique electronic and steric environment. This arrangement makes it a valuable building block for the synthesis of targeted molecules where precise control over substitution is paramount. The pivalate group not only acts as a protecting group for the phenolic hydroxyl but also influences the regioselectivity of the formylation step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-Formyl-4-isopropoxyphenyl pivalate, suggests a two-step approach starting from the readily available 4-isopropoxyphenol. The disconnection of the formyl group leads to 4-isopropoxyphenyl pivalate, which can be further disconnected at the ester linkage to reveal 4-isopropoxyphenol and pivaloyl chloride.

Caption: Retrosynthetic pathway for 3-Formyl-4-isopropoxyphenyl pivalate.

Proposed Synthesis Pathway

The forward synthesis is a two-step process designed for efficiency and regiochemical control. The first step involves the protection of the phenolic hydroxyl group of 4-isopropoxyphenol as a pivalate ester. The second, and key, step is the regioselective ortho-formylation of the resulting 4-isopropoxyphenyl pivalate.

Caption: Proposed two-step synthesis of 3-Formyl-4-isopropoxyphenyl pivalate.

Experimental Protocols

Step 1: Synthesis of 4-Isopropoxyphenyl pivalate

Rationale: The pivalate group is an excellent choice for protecting the phenolic hydroxyl due to its steric bulk, which provides stability against many reagents. The esterification is a straightforward reaction between an alcohol (phenol) and an acid chloride. Pyridine is used as a base to neutralize the HCl byproduct and to catalyze the reaction.

Protocol:

-

To a solution of 4-isopropoxyphenol (1 equivalent) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add pyridine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-isopropoxyphenyl pivalate as a pure compound.

Step 2: Ortho-Formylation of 4-Isopropoxyphenyl pivalate

Rationale: Several methods exist for the formylation of phenols, including the Vilsmeier-Haack and Reimer-Tiemann reactions.[1][2][3][4][5] However, for high regioselectivity and mild reaction conditions, the ortho-formylation procedure using paraformaldehyde and a Lewis acid catalyst like magnesium chloride is superior.[6] The pivalate group, being an ortho, para-director, and the existing para-isopropoxy group, ensures that the formylation occurs exclusively at the ortho position.

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

-

Add anhydrous tetrahydrofuran (THF, 0.4 M relative to the substrate).

-

Add triethylamine (2.0 equivalents) dropwise to the suspension.

-

Add 4-isopropoxyphenyl pivalate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield 3-Formyl-4-isopropoxyphenyl pivalate.

Reaction Mechanisms

Pivaloylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the phenolic oxygen of 4-isopropoxyphenol attacks the electrophilic carbonyl carbon of pivaloyl chloride. Pyridine facilitates the deprotonation of the phenol and neutralizes the generated HCl.

Ortho-Formylation (Hofsløkken-Skattebøl method)

The precise mechanism is believed to involve the formation of an electrophilic species from the reaction of paraformaldehyde, magnesium chloride, and triethylamine. This electrophile then attacks the electron-rich aromatic ring of 4-isopropoxyphenyl pivalate in an electrophilic aromatic substitution reaction. The chelation of the magnesium to the carbonyl oxygen of the pivalate group and the phenolic ether oxygen may play a role in directing the formylation to the ortho position.

Data Summary

| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Isopropoxyphenol, Pivaloyl chloride | Pyridine, DCM | 0 to RT | 12-16 | 85-95 |

| 2 | 4-Isopropoxyphenyl pivalate | Paraformaldehyde, MgCl₂, Et₃N, THF | 66 | 4-6 | 70-85 |

Conclusion

The described two-step synthesis provides a reliable and efficient route to 3-Formyl-4-isopropoxyphenyl pivalate. The methodology emphasizes regiochemical control and utilizes readily available and relatively inexpensive starting materials. The protocols are detailed to ensure reproducibility and can be adapted for various scales of production. This guide serves as a valuable resource for chemists engaged in the synthesis of complex aromatic compounds for a range of applications.

References

- Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

- Sukanta, B., & Maxwell, I. M. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.

- Wibowo, A. C., et al. (2023). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

- Google Patents. (1999). DE69914764T2 - Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid.

- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- Fauq, A. H., Maharvi, G. M., & Sinha, D. (n.d.). An Efficient Synthesis of (Z)-4-Hydroxy-N-Desmethyltamoxifen (Endoxifen).

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

- Google Patents. (2001). EP1092722A1 - Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

PubMed. (2020). Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Rajput, A. P., & Girase, P. D. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

- ResearchGate. (2022).

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

- MDPI. (2025). Facile Synthesis of 4-(Methoxycarbonyl)

- Wikipedia. (2020). Reimer–Tiemann reaction.

- PMC. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.

- Google Patents. (2015). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)

- PubMed. (2026). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates)

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2025). Reimer-Tiemann Reaction. Retrieved from [Link]

Sources

Electronic Interplay: The Push-Pull Dynamics of the 1,3,4-Trisubstituted Arene

Whitepaper: Chemical Properties and Synthetic Utility of 3-Formyl-4-isopropoxyphenyl Pivalate (FIPP)

Abstract: FIPP as a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, orthogonally protected building blocks are essential for executing complex, multi-step syntheses without compromising yield or chemoselectivity. 3-Formyl-4-isopropoxyphenyl pivalate (FIPP) is a highly specialized 1,3,4-trisubstituted arene that serves as a versatile intermediate. Featuring a reactive electrophilic center (formyl), a lipophilic directing group (isopropoxy), and a sterically robust protecting group (pivalate), this scaffold is particularly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), including chroman-spirocyclic piperidine amides utilized as voltage-gated sodium channel (NaV1.8) inhibitors for pain management[1].

As a Senior Application Scientist, I have structured this guide to deconstruct the electronic properties, orthogonal stability, and self-validating experimental workflows associated with FIPP, providing researchers with the mechanistic causality needed to leverage this molecule effectively.

The chemical behavior of FIPP is dictated by the electronic and steric contributions of its three functional groups:

-

The Isopropoxy Group (-O-iPr) at C4: This moiety acts as a strong +M (mesomeric) electron donor. It enriches the aromatic ring and stabilizes the electrophilic formyl carbon at C3 through extended conjugation[2]. In medicinal chemistry, this group often serves as a critical lipophilic binding determinant in target receptor pockets[1].

-

The Formyl Group (-CHO) at C3: Positioned ortho to the isopropoxy ether, the aldehyde is highly activated for nucleophilic addition. The steric bulk of the adjacent isopropoxy group forces incoming nucleophiles into specific trajectories, which can be exploited for stereoselective transformations.

-

The Pivalate Ester (-OPiv) at C1: Unlike standard acetate esters, the pivalate group features a bulky tert-butyl moiety that creates a neopentyl-like steric shield around the ester carbonyl. This group is electronically deactivating (-I effect) but its primary role is steric; it protects the phenolic oxygen from alkylation, oxidation, or premature cleavage during downstream derivatization of the aldehyde.

Orthogonal Deprotection Strategy: Quantitative Stability Metrics

The true utility of FIPP lies in its orthogonal reactivity. The formyl group can be exhaustively derivatized while the pivalate remains intact, or the pivalate can be selectively cleaved while preserving the isopropoxy ether.

Table 1: Orthogonal Stability Matrix of FIPP Functional Groups

| Reaction Condition | Formyl (-CHO) | Isopropoxy (-O-iPr) | Pivalate (-OPiv) | Est. Half-Life (25°C) |

| NaBH(OAc)₃ / DCE (Reductive Amination) | Reacts (100% conversion) | Stable | Stable | < 2 hours (Formyl) |

| Ph₃P=CH₂ / THF (Wittig Olefination) | Reacts (100% conversion) | Stable | Stable | < 1 hour (Formyl) |

| LiOH / H₂O / THF (50°C) (Saponification) | Stable | Stable | Reacts (Cleaved) | ~4 hours (Pivalate) |

| K₂CO₃ / MeOH (Mild Base) | Stable | Stable | Stable (Resists cleavage) | > 72 hours (Pivalate) |

| BBr₃ / DCM (-78°C) (Ether Cleavage) | Complex / Side Reactions | Reacts (Cleaved) | Stable | < 1 hour (Ether) |

Self-Validating Synthetic Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely list steps; we establish the mechanistic causality behind each reagent choice and provide in-process controls (IPCs) to verify success.

Workflow A: Chemoselective Reductive Amination via Hydride Attenuation

Objective: Convert the C3 formyl group to an alkylamine while preserving the C1 pivalate ester. Causality: We utilize rather than sodium borohydride (NaBH₄). The three electron-withdrawing acetate ligands pull electron density away from the boron center, significantly reducing the hydridic character of the B-H bond[3]. This attenuation ensures the reagent reacts exclusively with the highly electrophilic iminium ion generated in situ, leaving the parent aldehyde untouched and preventing the formation of a dead-end benzyl alcohol byproduct[4][5].

Step-by-Step Protocol:

-

Imine Formation: Dissolve FIPP (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Add glacial acetic acid (1.0 eq) to catalyze imine formation.

-

Reduction: After 30 minutes of stirring at room temperature, add NaBH(OAc)₃ (1.5 eq) portion-wise. The steric bulk of the C1 pivalate does not interfere with the C3 trajectory.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the transient iminium ion mass disappears and is replaced exclusively by the product mass (M+H). The strict absence of an M+2 peak (benzyl alcohol) confirms chemoselectivity.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Workflow B: Sterically Forced Saponification of the Neopentyl-like Ester

Objective: Deprotect the C1 pivalate to yield the free phenol without disturbing the C4 isopropoxy ether. Causality: Standard ester hydrolysis (e.g., K₂CO₃ in MeOH) fails because the tert-butyl group blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl. To overcome this, we employ a small, highly nucleophilic hydroxide source (LiOH) in a ternary solvent system (THF/MeOH/H₂O) and apply thermal energy to force the saponification.

Step-by-Step Protocol:

-

Solvation: Dissolve the FIPP derivative in a 3:1:1 mixture of THF/MeOH/H₂O. This specific ratio ensures solubility of both the lipophilic organic starting material and the inorganic base.

-

Hydroxide Attack: Add LiOH·H₂O (3.0 eq) and heat the reaction mixture to 50°C for 4-6 hours.

-

Self-Validation (IPC): The reaction progress is visually self-validating. As the pivalate is cleaved, the resulting phenoxide anion is generated. Due to extended conjugation with the remaining ring substituents, the solution will undergo a distinct color shift (typically turning bright yellow/orange), and the mixture will become fully homogeneous as the water-soluble phenoxide forms.

-

Workup: Cool to room temperature and acidify with 1M HCl to pH 4 to protonate the phenol. Extract with ethyl acetate, wash with brine, and concentrate.

Pathway Visualization: Divergent Synthetic Vectors

The following diagram maps the logical relationships and orthogonal vectors available when utilizing FIPP as a core scaffold.

Fig 1. Divergent orthogonal reactivity pathways of 3-formyl-4-isopropoxyphenyl pivalate.

Comprehensive Reference List

-

Title: US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels Source: Google Patents / Vertex Pharmaceuticals Inc. URL:

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid, A. F., et al., 1996) URL: [Link]

-

Title: 3-Formyl-4-(propan-2-yloxy)benzoic acid | CID 58551403 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 2. 3-Formyl-4-(propan-2-yloxy)benzoic acid | C11H12O4 | CID 58551403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Reactivity and Stability of the Pivalate Ester Group: A Comprehensive Guide for Drug Design and Synthesis

Executive Summary

The pivalate (trimethylacetate) ester group is a cornerstone structural motif in modern medicinal chemistry and organic synthesis. Characterized by a highly branched tert-butyl moiety adjacent to a carbonyl carbon, the pivalate group exhibits unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of the pivalate ester, exploring the structural causality behind its extreme chemical stability, its strategic application in pivaloyloxymethyl (POM) prodrugs, the toxicological implications of its metabolism (carnitine depletion), and validated experimental workflows for assessing prodrug stability.

Structural Causality: Steric Hindrance and Chemical Stability

The defining feature of the pivalate ester is its massive steric bulk. In standard nucleophilic acyl substitution reactions (such as acidic or basic hydrolysis), a nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (approximately 107°).

In a pivalate ester, the three methyl groups of the quaternary tert-butyl carbon physically shield this trajectory. This steric hindrance severely destabilizes the formation of the required tetrahedral intermediate, raising the activation energy of the reaction. Consequently, direct pivalate esters are highly resistant to chemical hydrolysis compared to standard acetate esters. In carbohydrate chemistry, for example, pivaloyl groups are routinely utilized as robust protecting groups because they resist cleavage under standard deacetylation conditions[1].

This stability translates directly to biological systems. When a drug is directly esterified with pivalic acid—such as in the phenolic esterification of the peptide desmopressin—the resulting pivalate ester proves to be highly stable against proteolytic enzymes like alpha-chymotrypsin, as the enzyme's active site cannot accommodate the steric bulk[2].

The Pivaloyloxymethyl (POM) Prodrug Strategy

Because direct pivalate esters are often too stable for efficient in vivo enzymatic cleavage, drug developers engineered the pivaloyloxymethyl (POM) promoiety. This strategy is famously utilized in antiviral medications such as adefovir dipivoxil and tenofovir disoproxil.

Mechanism of Action and Causality

The POM group acts as a lipophilic mask for highly polar functional groups, such as phosphonates, allowing the drug to cross lipid bilayers via passive diffusion[3].

The genius of the POM group lies in its circumvention of steric hindrance. Instead of attaching the bulky pivalate directly to the sterically complex parent drug, the pivalate is attached to a small, unhindered oxymethyl spacer. When the prodrug enters the systemic circulation, non-specific esterases in the plasma and liver can easily access the pivalate carbonyl.

Once the esterase hydrolyzes the pivalate group, it leaves behind a highly unstable hydroxymethyl intermediate. Driven by thermodynamic instability, this intermediate undergoes a rapid, spontaneous self-immolative elimination, releasing formaldehyde and the active parent drug[4].

Fig 1: Esterase-mediated cleavage of POM prodrugs and self-immolative release of the active drug.

Pharmacokinetic Data: Stability and Cleavage Rates

The strategic use of the POM spacer allows for rapid in vivo activation while maintaining sufficient stability in the gastrointestinal tract to permit oral absorption. The table below summarizes the quantitative half-lives of various pivalate-based prodrugs across different biological matrices.

Table 1: Pharmacokinetic Stability of Pivalate and POM Esters

| Compound / Prodrug | Biological Matrix | Half-Life ( | Mechanism of Cleavage |

| Adefovir Dipivoxil (POM) | Human Plasma | ~3 min | Rapid esterase hydrolysis followed by formaldehyde elimination[4] |

| Adefovir Dipivoxil (POM) | Rat Intestinal Wash | ~50 min | Slower esterase hydrolysis, allowing GI absorption[4] |

| Desmopressin Pivalate (Direct) | Highly Stable | Steric hindrance physically blocks protease access[2] |

Toxicology: Pivalate Metabolism and Carnitine Homeostasis

A critical consideration for any drug development professional utilizing the POM strategy is the metabolic fate of the released pivalic acid. Unlike linear short-chain fatty acids, pivalic acid cannot undergo standard mitochondrial

The Mechanism of Carnitine Depletion

To eliminate pivalic acid, the body relies on the carnitine conjugation pathway:

-

Activation: Pivalic acid is activated by acyl-CoA synthetase to form pivaloyl-CoA[5].

-

Conjugation: To regenerate the limited pool of free Coenzyme A (CoA) required for cellular respiration, the pivaloyl group is transferred to L-carnitine via carnitine acyltransferase, forming pivaloylcarnitine[6].

-

Excretion: Pivaloylcarnitine is actively transported to the kidneys and excreted in the urine[7].

Because the total body pool of carnitine is limited and only slowly replenished through diet and endogenous biosynthesis, the continuous excretion of pivaloylcarnitine acts as a stoichiometric drain on systemic carnitine levels. Long-term administration of pivalate-generating prodrugs (e.g., pivampicillin, adefovir dipivoxil) can lead to secondary carnitine deficiency (hypocarnitinemia), which may present clinically as muscle weakness, encephalopathy, or hypoglycemia[5]. While short-term use is generally safe, chronic therapies often necessitate prophylactic L-carnitine supplementation to prevent toxicity[6].

Fig 2: Metabolic pathway of pivalic acid leading to secondary carnitine depletion via excretion.

Experimental Workflow: In Vitro Enzymatic Stability Assay

To accurately evaluate the stability and activation rate of a novel pivalate or POM prodrug, a robust in vitro assay using liver microsomes or human plasma is required. The following protocol is designed as a self-validating system , utilizing chemical quenching and internal standards to ensure data integrity.

Step-by-Step Methodology

-

Matrix Preparation: Thaw human plasma or liver S9 fractions on ice. Pre-warm

of the biological matrix in a water bath at 37°C for 5 minutes. -

Reaction Initiation: Spike

of a -

Time-Course Sampling: At precise intervals (

minutes), extract a -

Chemical Quenching (Self-Validation Step): Immediately transfer the

aliquot into a microcentrifuge tube containing-

Causality of step: The high concentration of cold organic solvent instantly denatures the esterases, halting the hydrolysis reaction at the exact time point. The simultaneous introduction of the IS allows for the normalization of any subsequent extraction losses or LC-MS/MS matrix suppression effects, validating the quantitative recovery of the assay.

-

-

Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at

for 10 minutes at 4°C to pellet the precipitated proteins. -

LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS, monitoring the MRM transitions for both the intact prodrug and the released active parent drug.

-

Kinetic Calculation: Plot the natural log (

) of the percentage of prodrug remaining against time. The slope of the linear regression represents the elimination rate constant (

References

-

Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors Source: ACS Publications URL:[Link]

-

Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PubMed Central (PMC) URL:[Link]

-

Hepsera - European Medicines Agency (EMA) Scientific Discussion Source: EMA Europa URL:[Link]

-

Pivalate-generating prodrugs and carnitine homeostasis in man Source: PubMed URL:[Link]

-

Preferential elimination of pivalate with supplemental carnitine via formation of pivaloylcarnitine in man Source: Elsevier Pure / Xenobiotica URL:[Link]

-

Tissue specificity of pivaloylcarnitine and short-chain acylcarnitine profiles after administration of pivalate-containing antibiotics Source: Nagoya City University URL:[Link]

-

Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP) Source: PubMed URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. med.nagoya-cu.ac.jp [med.nagoya-cu.ac.jp]

- 6. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Unlocking Chemical Diversity: A Senior Application Scientist's Guide to the Potential Derivatives of 3-Formyl-4-isopropoxyphenyl pivalate

An In-depth Technical Guide:

Introduction: A Scaffold of Opportunity

In the landscape of modern medicinal and materials chemistry, the strategic selection of a starting scaffold is paramount. 3-Formyl-4-isopropoxyphenyl pivalate presents itself as a molecule of significant synthetic potential. Its architecture, featuring three distinct and orthogonally reactive functional groups—a reactive aldehyde, a sterically hindered pivalate ester, and an activated aromatic ring—offers a rich platform for the generation of diverse molecular entities. The isopropoxybenzaldehyde core is found in molecules of interest for their biological activities, including as potential aldehyde dehydrogenase (ALDH) inhibitors and tyrosinase inhibitors.[1][2] The pivaloyl (Piv) group, while often employed as a robust protecting group for phenols due to its high steric hindrance and resistance to cleavage, also presents a unique point for strategic deprotection and subsequent derivatization.[3][4]

This guide provides a comprehensive exploration of the synthetic pathways available for the derivatization of this versatile scaffold. We will delve into the specific chemistries of each functional group, presenting field-proven protocols and explaining the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently expand their chemical libraries based on this promising core structure.

Strategic Derivatization of the Formyl Group: The Gateway to Complexity

The formyl group is the most electrophilic and reactive site on the molecule, making it the primary target for a vast array of transformations. Its conversion allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

Carbon-Carbon Bond Formation via Olefination Reactions

Olefination reactions are cornerstone methodologies for converting aldehydes into alkenes, which are themselves versatile intermediates for further functionalization.

The Wittig reaction, utilizing a phosphorus ylide, is a reliable method for olefination.[5] The stereochemical outcome is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[6] For a substituted benzaldehyde, reaction with a non-stabilized ylide like benzyltriphenylphosphonium chloride would be expected to produce a stilbene-like derivative.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The formation of a characteristic orange-red color indicates ylide formation. Stir for 1 hour at 0 °C.

-

Aldehyde Addition: Dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct is often less polar and elutes first.[7]

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction due to its generation of a water-soluble phosphate byproduct, which simplifies purification, and its excellent stereoselectivity for the thermodynamically more stable (E)-alkene.[8][9][10] This reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[11]

Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate

-

Carbanion Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Aldehyde Addition: Dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) in anhydrous THF and add it to the phosphonate carbanion solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up and Purification: Carefully quench the reaction with water. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the (E)-acrylate derivative.[11]

| Phosphonate Reagent | Expected Product Type |

| Triethyl phosphonoacetate | (E)-α,β-Unsaturated ester |

| Diethyl (cyanomethyl)phosphonate | (E)-α,β-Unsaturated nitrile |

| Diethyl benzylphosphonate | (E)-Stilbene derivative |

Table 1: Representative Phosphonates for HWE Reactions

Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[12] This reaction is particularly useful for synthesizing α,β-unsaturated systems bearing electron-withdrawing groups, which are valuable Michael acceptors.[13][14]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

-

Work-up and Purification: If a precipitate has formed, cool the mixture in an ice bath and collect the product by vacuum filtration. Wash the solid with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[15]

Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is a highly efficient and versatile method for synthesizing secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent, most commonly sodium borohydride (NaBH₄) or its derivatives.[16]

Experimental Protocol: Reductive Amination with Aniline

-

Reaction Setup: To a solution of 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) and aniline (1.1 eq.) in a solvent such as methanol or THF, add a catalytic amount of acetic acid (or another acid catalyst like benzoic acid).[17]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by the disappearance of the aldehyde spot on TLC.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, controlling any effervescence.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting secondary amine by column chromatography.[18][19][20]

| Amine | Expected Product |

| Aniline | N-Benzyl aniline derivative |

| Morpholine | Tertiary amine derivative |

| Benzylamine | Dibenzylamine derivative |

| Ethylamine | N-Ethyl-N-benzylamine derivative |

Table 2: Representative Amines for Reductive Amination

Derivatization via the Pivalate Ester: Strategic Unmasking

The pivalate ester is exceptionally stable due to the steric hindrance of the t-butyl group, making it resistant to many common deprotection conditions.[21] This stability allows for extensive modification of the formyl group without affecting the ester. However, its removal under specific, more forceful conditions unmasks a phenolic hydroxyl group, opening a new avenue for derivatization.

Hydrolysis to the Phenol

Alkaline hydrolysis of pivalate esters requires more forcing conditions than for less hindered esters like acetates or benzoates.[3]

Experimental Protocol: Pivalate Hydrolysis

-

Reaction Setup: Dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) in a mixture of THF and methanol.

-

Base Addition: Add a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (5-10 eq.) in water.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, acidify the reaction mixture to pH ~2 with concentrated HCl. Extract the product, 3-formyl-4-isopropoxyphenol, with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography.

The resulting phenol is a key intermediate. The phenolic hydroxyl group can be subsequently alkylated (Williamson ether synthesis), acylated to form different esters, or used in other phenol-specific reactions.

Reaction with Organometallic Reagents

Grignard reagents can react with esters to form tertiary alcohols.[22][23][24][25] However, in this specific substrate, the highly reactive aldehyde would be the primary site of attack. If two or more equivalents of a Grignard reagent are used, it is conceivable that after initial reaction with the aldehyde, a second reaction could occur at the pivalate ester, leading to a complex mixture. Selective cleavage of the pivalate in the presence of the aldehyde using Grignard reagents is not a feasible strategy.

Modification of the Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring itself can be a site for derivatization through electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the existing substituents. The isopropoxy group (-O-iPr) is an activating, ortho, para-director, while the formyl (-CHO) and pivaloyloxy (-OPiv) groups are deactivating, meta-directors. The powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles to the positions ortho to it (C5 and C3). Since C3 is already substituted, the primary site for electrophilic attack will be C5.

Caption: Directing effects on the aromatic ring of the substrate.

Halogenation of the Aromatic Ring

Halogenation, for instance with N-bromosuccinimide (NBS) or Br₂ in acetic acid, would be expected to occur at the C5 position, yielding 5-bromo-3-formyl-4-isopropoxyphenyl pivalate.[26][27][28]

Experimental Protocol: Aromatic Bromination

-

Reaction Setup: Dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution. A catalytic amount of a Lewis acid like FeCl₃ can be added if necessary, but the activated ring may not require it.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with sodium thiosulfate solution (to remove excess bromine), sodium bicarbonate solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Nitration of the Aromatic Ring

Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.[29][30] Given the directing effects, the nitro group is expected to be introduced at the C5 position. Caution must be exercised as the reaction is highly exothermic and the strong oxidizing conditions could potentially affect the aldehyde group.[31]

Experimental Protocol: Aromatic Nitration

-

Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to chilled (0 °C) concentrated sulfuric acid.

-

Reaction Setup: Dissolve 3-Formyl-4-isopropoxyphenyl pivalate (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5-10 °C. Stir at this temperature for 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Conclusion and Future Outlook

3-Formyl-4-isopropoxyphenyl pivalate is a synthetically tractable and highly valuable starting material. The orthogonal reactivity of its three principal functional groups allows for a systematic and predictable exploration of chemical space. The formyl group serves as a primary handle for building molecular complexity through olefination and reductive amination. The robust pivalate ester, while challenging to remove, offers a strategic deprotection route to a versatile phenolic intermediate. Finally, the activated aromatic ring is amenable to electrophilic substitution, further expanding the potential for derivatization. The derivatives accessible from this scaffold hold promise for applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antiproliferative agents, warranting further investigation into their biological properties.[1][32][33][34]

References

-

Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. Available from: [Link]

-

Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and... - ResearchGate. Available from: [Link]

-

The Wittig Reaction - YouTube. Available from: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

-

NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Available from: [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available from: [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available from: [Link]

-

Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12| - YouTube. Available from: [Link]

-

Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions | Request PDF - ResearchGate. Available from: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. Available from: [Link]

-

Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Solved 5 Wittig Reaction Green Chemistry and Reaction | Chegg.com. Available from: [Link]

-

Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Available from: [Link]

-

Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available from: [Link]

-

Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. Available from: [Link]

-

Can benzaldehyde undergo chlorination (aka halogenation)? - Chemistry Stack Exchange. Available from: [Link]

-

4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem. Available from: [Link]

-

18.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

-

4.2.5: Chemistry of Esters. Available from: [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. Available from: [Link]

-

Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis | Request PDF - ResearchGate. Available from: [Link]

-

Novel Methods of Knoevenagel Condensation. Available from: [Link]

-

Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. Available from: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]

-

Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed. Available from: [Link]

-

Knoevenagel condensation - Wikipedia. Available from: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available from: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - Arkivoc. Available from: [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. Available from: [Link]

-

Esters with Grignard Reagent - Chemistry Steps. Available from: [Link]

-

Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC. Available from: [Link]

-

Phenolics over Zeolites and Related Materials—Biomedical and Environmental Applications. Available from: [Link]

-

A mechanistic study of the saponification of pivaloate esters | Union College Schaffer Library. Available from: [Link]

-

Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs | bioRxiv. Available from: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available from: [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

-

nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 18. ias.ac.in [ias.ac.in]

- 19. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 20. researchgate.net [researchgate.net]

- 21. arches.union.edu [arches.union.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. stmarys-ca.edu [stmarys-ca.edu]

- 30. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. mdpi.com [mdpi.com]

- 34. biorxiv.org [biorxiv.org]

The Formyl Group: A Cornerstone of Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formyl group (–CHO), the simplest aldehyde functionality, stands as a cornerstone in the edifice of modern organic synthesis. Its inherent reactivity, characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-proton, makes it a versatile linchpin for a vast array of synthetic transformations.[1] This guide provides a comprehensive exploration of the formyl group's multifaceted role, delving into its utility in carbon-carbon bond formation, its function as a directing and protecting group, and its pivotal involvement in a multitude of named reactions. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to strategically employ the formyl group in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

Introduction: The Electronic Character and Reactivity of the Formyl Group

The formyl group consists of a carbonyl group (C=O) bonded to a hydrogen atom.[1] This arrangement imparts a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1] This fundamental reactivity is the basis for many of its synthetic applications. Furthermore, the formyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature.[2][3] This directing effect, while deactivating the ring towards electrophilic attack, provides a powerful tool for controlling regioselectivity in the functionalization of aromatic systems.

This guide will systematically explore the major classes of transformations where the formyl group plays a central role, providing both mechanistic insights and practical, step-by-step protocols for key reactions.

The Formyl Group in Carbon-Carbon Bond Formation

The electrophilicity of the formyl carbon makes it an excellent partner for a variety of carbon nucleophiles, enabling the construction of new carbon-carbon bonds—a fundamental operation in organic synthesis.

Grignard and Organolithium Reactions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes.[4][5] The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, is a classic and reliable method for the synthesis of secondary alcohols.[5][6][7] The choice of the Grignard reagent and the aldehyde substrate allows for the precise construction of a wide range of alcohol products.

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize 1-phenylpropan-1-ol from benzaldehyde and ethylmagnesium bromide.

Materials:

-

Benzaldehyde

-

Ethylmagnesium bromide (in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred benzaldehyde solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylpropan-1-ol.

-

Purify the product by distillation or column chromatography.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8][9] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[8][10] A significant advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the formation of regioisomers that can occur in elimination reactions.[9]

Experimental Protocol: Synthesis of an Alkene via Wittig Reaction

Objective: To synthesize styrene from benzaldehyde and methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous THF or DMSO

-

Benzaldehyde

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add the strong base. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

-

Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting styrene by distillation or column chromatography.

Formylation of Aromatic Compounds

The introduction of a formyl group onto an aromatic ring, known as formylation, is a key transformation that provides access to aromatic aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[11] Several named reactions have been developed for this purpose.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[12] The highly electrophilic chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aromatic aldehyde.[12]

Diagram: Vilsmeier-Haack Reaction Mechanism

Sources

- 1. fiveable.me [fiveable.me]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. byjus.com [byjus.com]

- 7. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Strategic Formylation in Organic Synthesis: Reagents, Mechanisms, and Protocols

Executive Summary

The introduction of a formyl group (–CHO) into organic substrates is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products. Formylating agents serve as the critical electrophilic species in these reactions, dictating the regioselectivity, chemoselectivity, and overall yield of the transformation. This technical guide explores the mechanistic underpinnings and practical applications of two distinct formylation paradigms: C-formylation via the Vilsmeier-Haack reaction and N-/O-formylation utilizing mixed anhydrides. By analyzing the causality behind reagent selection and reaction conditions, this whitepaper provides drug development professionals and synthetic chemists with self-validating protocols for robust formylation.

C-Formylation: The Vilsmeier-Haack Paradigm

The Vilsmeier-Haack reaction is the premier method for the direct formylation of electron-rich aromatic and heteroaromatic rings[1]. The reaction relies on the generation of a highly reactive halomethyleniminium salt, commonly referred to as the Vilsmeier reagent[2].

Mechanistic Causality and Reagent Selection

The Vilsmeier reagent is traditionally generated by reacting N,N-dimethylformamide (DMF) with an activating acid chloride, most frequently phosphorus oxychloride (POCl₃)[2]. The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. Subsequent elimination of a chloride ion and its re-attack on the carbon atom yields the electrophilic N,N-dimethylchloroiminium ion[2].

Why POCl₃ vs. Oxalyl Chloride? While POCl₃ is the classical choice, it generates phosphorus-containing byproducts that necessitate rigorous aqueous workups[3]. Oxalyl chloride ((COCl)₂) is frequently employed as a superior alternative in moisture-sensitive or complex syntheses because its byproducts (CO and CO₂) are gaseous, driving the formation of the Vilsmeier reagent to completion and drastically simplifying purification[3].

Once formed, the Vilsmeier reagent undergoes electrophilic aromatic substitution with an electron-rich arene. The initial adduct loses aromaticity, which is rapidly restored via deprotonation. The resulting aryl iminium intermediate is stable under anhydrous conditions and must be intentionally hydrolyzed during the aqueous workup to yield the final aryl aldehyde[2].

Caption: Workflow of the Vilsmeier-Haack formylation from reagent generation to hydrolysis.

Validated Protocol: Vilsmeier-Haack Formylation

This protocol utilizes DMF/POCl₃ for the synthesis of aryl aldehydes[4]. The strict temperature control is required because the formation of the Vilsmeier reagent is highly exothermic.

Step-by-Step Methodology:

-

Reagent Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (acts as both reagent and solvent). Cool the system to 0 °C using an ice bath.

-

Activation: Slowly add POCl₃ (1.1 to 3.0 equivalents) dropwise via a dropping funnel. Causality: Dropwise addition prevents thermal runaway and degradation of the chloroiminium salt. Stir at 0 °C for 30–60 minutes until a pale yellow solution/solid forms[4].

-

Substrate Addition: Dissolve the electron-rich arene (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (or heat to 35–100 °C depending on substrate reactivity). Monitor via TLC until the starting material is consumed.

-

Hydrolysis (Self-Validating Workup): Cool the mixture back to 0 °C. Carefully pour the reaction into a beaker of crushed ice with vigorous stirring. Causality: The intermediate is an iminium salt; water is required to hydrolyze it to the aldehyde. Ice mitigates the exothermic heat of hydrolysis, preventing the degradation of the newly formed aldehyde[4].

-

Isolation: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

N- and O-Formylation: Harnessing Acetic Formic Anhydride (AFA)

For the formylation of heteroatoms (amines to formamides, alcohols to formate esters), the Vilsmeier reagent is generally unsuitable. Instead, Acetic Formic Anhydride (AFA) is the reagent of choice[5].

Chemoselectivity and Reagent Instability

AFA is a mixed anhydride that presents two distinct electrophilic centers: the formyl carbonyl and the acetyl carbonyl. When a nucleophile (e.g., an amine) attacks AFA, it exhibits near-perfect chemoselectivity for the formyl group, yielding the N-formylated product rather than the N-acetylated product[6].

Causality behind Selectivity: The formyl carbon is significantly more electrophilic because it lacks the electron-donating inductive effect of the methyl group present on the acetyl side. Furthermore, the formyl carbon is sterically unhindered, making it the kinetically favored site of attack[6].

AFA is thermally labile. At room temperature, it slowly decomposes into acetic acid and carbon monoxide gas[5]. Consequently, while it can be distilled and stored at 4 °C in unsealed containers, modern protocols strongly favor generating AFA in situ immediately prior to use[7].

Caption: Chemoselectivity of nucleophilic attack on acetic formic anhydride favoring formylation.

Validated Protocol: In Situ AFA Generation and N-Formylation

This protocol ensures high-yielding N-formylation while bypassing the hazards of isolating AFA[6],[7].

Step-by-Step Methodology:

-

Substrate Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous THF or dichloromethane. Cool to -20 °C using a dry ice/acetone bath[7].

-

In Situ AFA Generation: In a separate, dry flask, cool acetic anhydride (1.5 equivalents) to 0 °C. Slowly add formic acid (98-100%, 2.0 equivalents) dropwise with stirring. Stir at 0 °C for 15 minutes. Causality: The low temperature prevents the premature degradation of the newly formed AFA into CO and acetic acid[6].

-

Formylation: Transfer the freshly prepared AFA solution dropwise into the cooled amine solution (-20 °C).

-

Reaction: Stir for 15–30 minutes. The reaction is typically extremely rapid due to the high electrophilicity of AFA[7]. Monitor by TLC.

-

Quench and Workup: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The base neutralizes the acetic acid byproduct and any unreacted formic acid, preventing the acidic hydrolysis of the newly formed formamide[6].

-

Isolation: Extract with dichloromethane (3x). Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the pure N-formyl amine.

Quantitative Data Presentation

The efficiency of formylating agents is highly dependent on the steric and electronic nature of the substrate. The tables below summarize comparative yields for both C-formylation and N-formylation methodologies.

Table 1: Vilsmeier-Haack C-Formylation Yields (DMF/POCl₃)

Data reflects the formylation of various electron-rich arenes and heterocycles[4].

| Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| Anisole | 1 : excess : 1.1 | 100 | 1.0 | 90 |

| N,N-Dimethylaniline | 1 : excess : 1.1 | 100 | 1.0 | 95 |

| Phenol | 1 : excess : 3.0 | 100 | 2.0 | 40 |

| Indole | 1 : excess : 1.2 | 35 | 1.5 | 90 |

Table 2: N-Formylation Yields via Acetic Formic Anhydride

Data reflects the rapid, high-yielding nature of in situ generated AFA across diverse amine classes[7].

| Substrate Type | Example Substrate | Reaction Conditions | Reaction Time | Yield (%) |

| Primary Aliphatic | Benzylamine | in situ AFA, -20 °C | < 15 min | 98 |

| Secondary Aliphatic | Dibenzylamine | in situ AFA, -20 °C | < 15 min | 97 |

| Primary Aromatic | Aniline | in situ AFA, silica gel, MW | 2 min | 95 |

| Sterically Hindered | tert-Butylamine | in situ AFA, -20 °C | < 15 min | 99 |

Conclusion & Future Perspectives

The strategic selection of formylating agents is dictated by the target atom (carbon vs. heteroatom) and the electronic properties of the substrate. The Vilsmeier-Haack reaction remains the gold standard for C-formylation of activated arenes, with modern adaptations favoring oxalyl chloride to streamline purification. Conversely, for N- and O-formylation, the in situ generation of acetic formic anhydride provides an elegant, highly chemoselective, and rapid methodology that avoids the handling of unstable intermediates. As pharmaceutical synthesis moves toward greener methodologies, future advancements are focusing on catalytic, solvent-free formylations utilizing CO₂ and silanes, pushing the boundaries of atom economy in formyl transfer reactions.

References

-

Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at:[Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at:[Link]

-

Organic Syntheses. Acetic Formic Anhydride. Available at:[Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity Screening of Novel Substituted Benzaldehydes: A Comprehensive Technical Guide

Executive Summary

Substituted benzaldehydes are highly versatile pharmacophores in medicinal chemistry. The inherent reactivity of the aldehyde functional group allows it to serve as a critical electrophilic center for condensation reactions, readily forming azomethine (-CH=N-) linkages to generate Schiff bases, thiosemicarbazones, and benzimidazole derivatives[1],[2]. By methodically altering the electronic and steric properties of the aromatic ring via specific substituents (e.g., -OH, -OCH₃, -Cl, -NO₂), researchers can finely tune the lipophilicity and target-binding affinity of these molecules.

This technical guide provides an authoritative framework for the synthesis, biological screening, and structure-activity relationship (SAR) analysis of novel substituted benzaldehydes, focusing on their antimicrobial, anticancer, and neuroprotective properties.

Rational Design and Synthesis Workflows

The biological activity of benzaldehyde derivatives is not accidental; it is strictly dictated by structural causality. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the entire molecule, directly impacting its ability to cross lipid bilayers and interact with intracellular targets[2].

Protocol: Synthesis of Substituted Benzaldehyde Schiff Bases

The synthesis of Schiff bases via the condensation of primary amines (e.g., tyramine) with substituted benzaldehydes is a cornerstone of derivative generation.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine equimolar amounts (0.01 mol) of the primary amine and the target substituted benzaldehyde in 20 mL of absolute ethanol[2].

-

Causality: Absolute ethanol is chosen as the solvent to prevent the hydrolysis of the newly formed, moisture-sensitive imine bond.

-

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the benzaldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine nitrogen.

-

-

Reflux & Monitoring: Reflux the mixture at 70–80°C for 4–6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC)[2].

-

Purification: Once complete, cool the mixture in an ice bath to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

Workflow for the synthesis and biological screening of substituted benzaldehyde derivatives.

Antimicrobial Screening: Protocols and SAR

Substituted benzaldehyde thiosemicarbazones and Schiff bases exhibit remarkable antimicrobial properties. The presence of specific halogens or hydroxyl groups enhances the lipophilicity of the compounds, facilitating their passage through complex microbial cell membranes[2].

Protocol: Broth Microdilution Method (MIC Determination)

To establish a self-validating screening system, the Minimum Inhibitory Concentration (MIC) must be determined using rigorous controls.

Step-by-Step Methodology:

-

Gradient Preparation: Prepare a serial two-fold dilution of the synthesized compound in Mueller-Hinton broth within a 96-well microtiter plate[2].

-

Causality: Serial dilution establishes a precise concentration gradient, ensuring the exact threshold of microbial inhibition can be pinpointed.

-

-

Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

CFU/mL) and dispense equal volumes into each well[2]. -

Control Integration (Self-Validation): Include a positive control well (standard antibiotics like Ciprofloxacin or Vancomycin) and a negative vehicle control well (DMSO + broth + bacteria).

-

Causality: This guarantees that any observed growth inhibition is strictly attributable to the benzaldehyde derivative and not the solvent vehicle.

-

-

Incubation & Readout: Incubate plates at 37°C for 24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible microbial growth[1],[2].

Quantitative Data: Antimicrobial Activity

Table 1: Comparative MIC values (μg/mL) of β-maltosyl thiosemicarbazones of substituted benzaldehydes against bacterial strains[1].

| Compound | Substitution Pattern | S. aureus (Gram +) | E. coli (Gram -) | Reference Drug (Ciprofloxacin) |

| 6b | 2-OH | 0.78 | 1.56 | 0.39 |

| 6c | 3-OH | 1.56 | 3.12 | 0.39 |

| 6f | 4-Cl | 3.12 | 6.25 | 0.39 |

Anticancer Activity Evaluation

The cytotoxic potential of substituted benzaldehydes relies heavily on the spatial arrangement of their functional groups. Structure-Activity Relationship (SAR) analyses reveal that the number and exact positions of hydroxyl groups on the aromatic ring dictate the molecule's ability to induce apoptosis[3].

Protocol: MTT Cell Proliferation Assay

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, OVCAR-8) in 96-well plates at a density of

cells/well and incubate for 24 hours to allow adhesion[3]. -

Compound Treatment: Treat the cells with varying concentrations of the benzaldehyde derivatives (ranging from 0.1 to 50 μg/mL) and incubate for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Causality: Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring, reducing it to insoluble purple formazan. This biochemical causality ensures the colorimetric readout is a direct proxy for cell viability[2].

-

-

Solubilization & Readout: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ values[3],[2].

Quantitative Data: Cytotoxic Activity

Table 2: In vitro anticancer activity (IC₅₀ in μg/mL) of dihydroxyl-substituted commercial benzaldehydes[3].

| Compound | Substitution Pattern | HCT-116 (Colon) | OVCAR-8 (Ovary) | SF-295 (Glioblastoma) |

| 24 | 2,3-diOH | 0.8 | 1.2 | 0.9 |

| 26 | 2,5-diOH | 0.5 | 0.7 | 0.6 |

| 25 | 2,4-diOH | > 5.0 (Inactive) | > 5.0 (Inactive) | > 5.0 (Inactive) |

Mechanistic Insight: Dihydroxyl groups at the 2,3 or 2,5 positions display potent cytotoxic activities. However, when these groups are shifted to the 2,4 or 3,4 positions, no significant activity is detected[3]. This is likely due to the specific redox-cycling capabilities of the ortho and para-like arrangements, which facilitate intracellular Reactive Oxygen Species (ROS) generation and subsequent mitochondrial dysfunction.

Mechanistic pathway of apoptosis induction by active substituted benzaldehyde derivatives.

Neuroprotective Screening: Anti-Alzheimer's Potential

Beyond antimicrobial and anticancer applications, substituted benzaldehydes are heavily utilized in the design of neuroprotective agents. Benzimidazole-based substituted benzaldehyde derivatives have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4].

The integration of the benzimidazole heterocyclic ring with a substituted benzaldehyde moiety creates a dual-binding site inhibitor. The benzimidazole core interacts with the catalytic active site (CAS) of the AChE enzyme, while the substituted benzaldehyde tail reaches the peripheral anionic site (PAS), effectively blocking the hydrolysis of acetylcholine and mitigating the progression of Alzheimer's disease[4].

References

-

Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.[Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC - National Center for Biotechnology Information.[Link]

-

CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará / Eur. Chem. Bull.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Continuous Flow Metallaphotoredox Catalysis for Scalable C–N Cross-Coupling in API Intermediate Synthesis

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application Focus: Synthesis of Active Pharmaceutical Ingredient (API) Intermediates via Dual Ir/Ni Catalysis

Introduction & Mechanistic Rationale

The synthesis of highly functionalized anilines and aliphatic amines is a cornerstone of modern pharmaceutical development. While traditional palladium-catalyzed Buchwald-Hartwig aminations are highly effective, they often require elevated temperatures, strong bases, and struggle with sterically hindered or electronically deactivated substrates.

1 [1] has emerged as a transformative solution, merging the single-electron-transfer (SET) capabilities of photoredox catalysts with the cross-coupling prowess of transition metals (e.g., Nickel). However, translating these reactions from discovery-scale batch vials to process-scale manufacturing presents a profound physical chemistry challenge governed by the Beer-Lambert law. In batch reactors, photon attenuation creates a "dark zone" in the center of the vessel, leading to extended reaction times, secondary photoreactions, and poor scalability 2 [2].

The Causality of Continuous Flow: By transitioning to a continuous flow microreactor paradigm, we fundamentally alter the physical dynamics of the reaction. 3 [3] utilizing narrow-bore fluorinated ethylene propylene (FEP) tubing maintain an exceptionally high surface-area-to-volume ratio. This ensures uniform photon flux across the entire reaction medium, eliminating over-irradiation and drastically reducing residence times from hours to minutes. Furthermore, the precise control over mass and heat transfer enables the synergistic application of light and mild thermal gradients to accelerate the rate-limiting reductive elimination step4 [4].